molecular formula C11H8Br2N2O B11818782 4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one

4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one

Cat. No.: B11818782
M. Wt: 344.00 g/mol
InChI Key: PCFQFTWDXDICMA-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. The reaction conditions may include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of substituted pyridazinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a wide range of substituted pyridazinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one
  • 4,5-Difluoro-2-(m-tolyl)pyridazin-3(2H)-one
  • 4,5-Diiodo-2-(m-tolyl)pyridazin-3(2H)-one

Uniqueness

4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets.

Properties

Molecular Formula

C11H8Br2N2O

Molecular Weight

344.00 g/mol

IUPAC Name

4,5-dibromo-2-(3-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C11H8Br2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3

InChI Key

PCFQFTWDXDICMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Br)Br

Origin of Product

United States

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